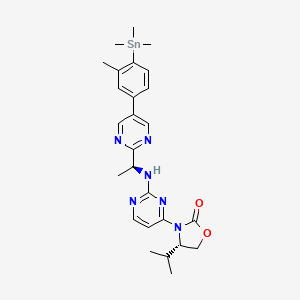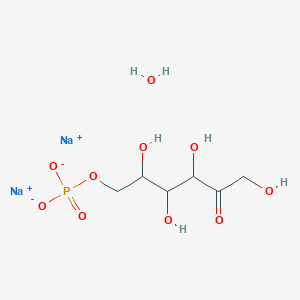
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate is a complex organic compound with significant biochemical and industrial applications. This compound is a phosphorylated aldohexose, which means it contains a sugar molecule with a phosphate group attached. It is commonly used in various biochemical assays and research due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate typically involves the phosphorylation of the corresponding sugar molecule. The process begins with the oxidation of the sugar to introduce the keto group, followed by phosphorylation using phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The final product is typically obtained as a hydrate to ensure stability during storage and handling.
化学反応の分析
Types of Reactions
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Serves as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic studies.
Industry: Utilized in the production of various biochemical products and as a stabilizer in formulations.
作用機序
The mechanism of action of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, playing a crucial role in metabolic pathways. It can also bind to specific receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
- Sodium (2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl phosphate
- Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate
- Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate
Uniqueness
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties. Its ability to participate in various enzymatic reactions and its stability as a hydrate make it particularly valuable in research and industrial applications.
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial fields, contributing to advancements in research and technology.
特性
分子式 |
C6H13Na2O10P |
|---|---|
分子量 |
322.11 g/mol |
IUPAC名 |
disodium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate;hydrate |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2 |
InChIキー |
FLUNTNXPFPTURB-UHFFFAOYSA-L |
正規SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




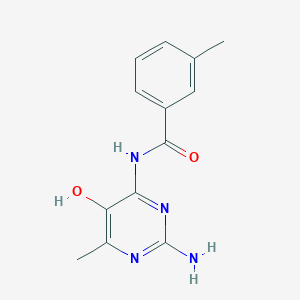
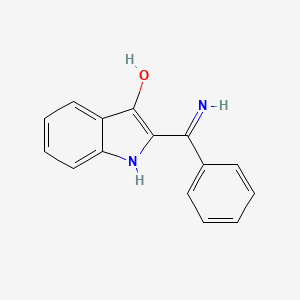
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)

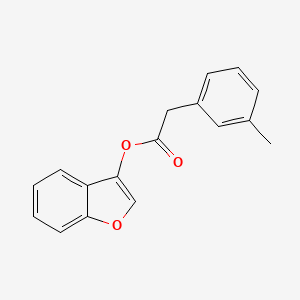
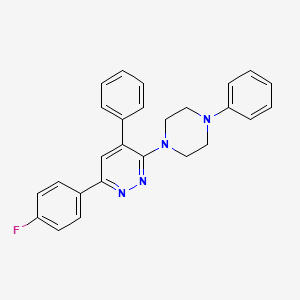


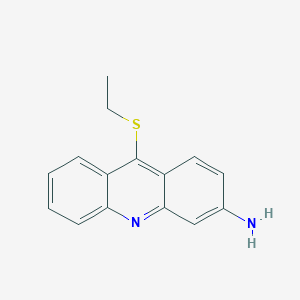
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)
